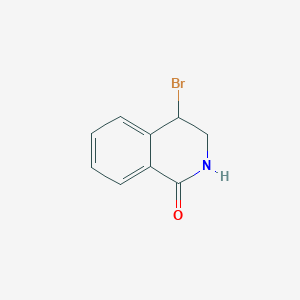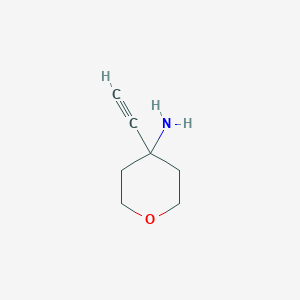
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3, producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in yields ranging from 56% to 80% . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of substituted naphthyridine derivatives .
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer and immunomodulatory activities.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . Additionally, its cytotoxic effects on cancer cells suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used for treating bacterial infections.
SNS-595: A naphthyridine derivative in clinical trials for cancer chemotherapy.
Uniqueness
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an anticancer and anti-inflammatory agent, along with its applications in materials science, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-oxo-7-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14-11(15(19)20)8-10-6-7-12(16-13(10)17-14)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)(H,19,20) |
Clé InChI |
MOIHWKMXWCSTAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC2C1CC(C(=O)N2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)




![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)






